molecular formula C10H12ClNO3S B14765584 2-Chloro-N-(3-(methylsulfonyl)benzyl)acetamide

2-Chloro-N-(3-(methylsulfonyl)benzyl)acetamide

Katalognummer: B14765584
Molekulargewicht: 261.73 g/mol
InChI-Schlüssel: VXDVQPJPXASXBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-N-(3-(methylsulfonyl)benzyl)acetamide is an organic compound that belongs to the class of acetamides It features a chloro group, a methylsulfonyl group, and a benzyl group attached to the acetamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-(methylsulfonyl)benzyl)acetamide typically involves the reaction of 3-(methylsulfonyl)benzylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-N-(3-(methylsulfonyl)benzyl)acetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic substitution: Formation of substituted acetamides.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-Chloro-N-(3-(methylsulfonyl)benzyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Chloro-N-(3-(methylsulfonyl)benzyl)acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The methylsulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with biological targets. The benzyl group can contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-N-(3-(methylsulfonyl)phenyl)acetamide: Similar structure but with a phenyl group instead of a benzyl group.

    2-Chloro-N-(3-(methylsulfonyl)benzyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

    2-Chloro-N-(3-(methylsulfonyl)benzyl)butyramide: Similar structure but with a butyramide group instead of an acetamide group.

Uniqueness

2-Chloro-N-(3-(methylsulfonyl)benzyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro group allows for versatile chemical modifications, while the methylsulfonyl and benzyl groups enhance its solubility, stability, and binding affinity.

Eigenschaften

Molekularformel

C10H12ClNO3S

Molekulargewicht

261.73 g/mol

IUPAC-Name

2-chloro-N-[(3-methylsulfonylphenyl)methyl]acetamide

InChI

InChI=1S/C10H12ClNO3S/c1-16(14,15)9-4-2-3-8(5-9)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13)

InChI-Schlüssel

VXDVQPJPXASXBW-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1=CC=CC(=C1)CNC(=O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.